N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide
Overview
Description
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring substituted with amino, dichloro, and trifluoromethyl groups, making it a valuable intermediate in the synthesis of various chemical products.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical processes, including signal transduction, enzyme activity, and protein synthesis .
Pharmacokinetics
Given its chemical structure, it is likely to be lipophilic, suggesting good absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the formylation of the amino group to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carboxamide
- 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3-cyano-5-amino-4-(trifluoromethylsulfinyl)pyrazole
Uniqueness
N-(5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)formamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazol-3-yl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N4O/c12-6-1-5(11(14,15)16)2-7(13)10(6)20-8(17)3-9(19-20)18-4-21/h1-4H,17H2,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUOZQHKHYZRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)NC=O)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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